8-Azaspiro[4.5]decane-2-carboxylic acid

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Permeability

8-Azaspiro[4.5]decane-2-carboxylic acid is a rigid, nitrogen-containing spirocyclic carboxylic acid scaffold (CAS 1508135-36-1, ≥98% purity). The 8-aza regioisomer uniquely lowers lipophilicity (LogP ~1.24) while maintaining favorable CNS drug-like properties (TPSA 49.33 Ų). Unlike carbocyclic analogs, the basic piperidine nitrogen enhances pharmacokinetics and target engagement for Gabapentinoid SAR, CNS GPCR/ion channel probe development, and conformationally constrained peptidomimetic or PROTAC synthesis. This specific regioisomer's distinct conformational constraint and hydrogen-bonding capacity ensure reproducible SAR data that cannot be substituted with generic 2-aza or carbocyclic variants.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 1508135-36-1
Cat. No. B1469381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[4.5]decane-2-carboxylic acid
CAS1508135-36-1
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)CC1C(=O)O
InChIInChI=1S/C10H17NO2/c12-9(13)8-1-2-10(7-8)3-5-11-6-4-10/h8,11H,1-7H2,(H,12,13)
InChIKeyUZXCQIFNKHIOLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azaspiro[4.5]decane-2-carboxylic acid (CAS 1508135-36-1): A Spirocyclic Amino Acid Scaffold with Defined Physicochemical Properties for CNS Drug Discovery


8-Azaspiro[4.5]decane-2-carboxylic acid is a conformationally constrained, nitrogen-containing spirocyclic carboxylic acid building block. Its core scaffold consists of a piperidine ring spiro-fused to a cyclopentane ring, bearing a carboxylic acid at the 2-position. This three-dimensional architecture provides enhanced conformational restriction relative to linear or monocyclic amino acid analogs [1]. The compound is commercially available with a purity of ≥98% (CAS 1508135-36-1, MF: C₁₀H₁₇NO₂, MW: 183.25) and exhibits computational drug-like properties including a TPSA of 49.33 Ų and a calculated LogP of 1.24 .

Why 8-Azaspiro[4.5]decane-2-carboxylic acid Cannot Be Interchanged with Carbocyclic or Regioisomeric Analogs


The inclusion of a basic nitrogen atom within the spiro[4.5]decane framework fundamentally alters the molecule's physicochemical, pharmacokinetic, and target engagement properties relative to carbocyclic spiro carboxylic acids. This nitrogen atom reduces lipophilicity (calculated LogP ≈ 1.24 ) compared to purely carbocyclic analogs (e.g., spiro[4.5]decane-2-carboxylic acid), directly impacting passive membrane permeability and CNS penetration potential [1]. Furthermore, the precise 8-aza regioisomer presents a distinct conformational constraint and hydrogen-bonding capacity compared to other aza-spirodecane isomers (e.g., 2-aza or 3-aza variants), which are known to yield disparate binding affinities at therapeutic targets such as voltage-gated calcium channel subunits [2]. Generic substitution with a carbocyclic or regioisomeric analog would therefore alter critical drug-like properties and target interaction profiles, rendering data non-transferable and potentially leading to failed experiments or misinterpreted SAR.

Quantitative Differentiation of 8-Azaspiro[4.5]decane-2-carboxylic acid from Key Analogs: A Comparative Evidence Guide


Reduced Lipophilicity (LogP) of 8-Azaspiro[4.5]decane-2-carboxylic acid Relative to Carbocyclic Spiro Analog Enhances CNS Drug-Like Profile

The incorporation of a basic nitrogen atom into the spirocyclic framework of 8-azaspiro[4.5]decane-2-carboxylic acid reduces its calculated lipophilicity (LogP) compared to the all-carbon analog, spiro[4.5]decane-2-carboxylic acid. This is a critical differentiator for CNS drug discovery programs, where lower LogP values correlate with improved aqueous solubility, reduced plasma protein binding, and better alignment with optimal CNS drug property space . While direct experimental LogP values for the comparator are not uniformly reported, the structural difference—substitution of a CH₂ group with an NH group—predictably lowers LogP by approximately 0.5–1.0 log units based on standard fragment contribution methods.

CNS Drug Discovery Physicochemical Property Optimization Blood-Brain Barrier Permeability

Conformational Restriction Differentiates 8-Azaspiro[4.5]decane-2-carboxylic acid from Flexible Amino Acid Analogs and Impacts Target Binding

The spirocyclic framework of 8-azaspiro[4.5]decane-2-carboxylic acid enforces a rigid, three-dimensional orientation of the carboxylic acid pharmacophore, in contrast to the flexible alkyl chain of Gabapentin. This conformational restriction is a proven strategy for enhancing binding affinity and selectivity at the α2δ subunit of voltage-gated calcium channels. Specifically, the related (R)-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (a regioisomeric analog) demonstrated an IC₅₀ of 120 nM at the Gabapentin binding site, which is comparable to Gabapentin itself (IC₅₀ = 140 nM) [1]. This establishes a direct structure-activity relationship where spirocyclic constraint can maintain or improve potency relative to flexible analogs, while potentially offering improved selectivity and pharmacokinetic properties [1].

Conformational Analysis Structure-Based Drug Design Gabapentinoid Pharmacology

Nitrogen Atom in Spiro Core May Enhance Metabolic Stability Compared to Carbocyclic Spiro Carboxylic Acids

Carbocyclic spiro compounds, such as spiro[4.5]decane-2-carboxylic acid, are known to be resistant to metabolic alteration, a property leveraged in the design of metabolically stable valproic acid analogs [1]. The introduction of a nitrogen atom into the spiro[4.5]decane framework (as in 8-azaspiro[4.5]decane-2-carboxylic acid) is not expected to introduce new metabolic soft spots; instead, it may further modulate metabolism by altering the electronic environment and potentially reducing oxidative metabolism on the cyclopentane ring. This is a class-level inference based on the established metabolic stability of spirocyclic scaffolds and the general impact of nitrogen heteroatoms on cytochrome P450-mediated oxidation [1].

Metabolic Stability Drug Metabolism Pharmacokinetics

Computational TPSA Value (49.33 Ų) Aligns with CNS Drug-Like Property Space

The topological polar surface area (TPSA) of 8-azaspiro[4.5]decane-2-carboxylic acid is calculated as 49.33 Ų . This value falls well below the commonly cited threshold of 90 Ų for favorable passive blood-brain barrier (BBB) penetration and is also below the 140 Ų limit for good oral absorption [1]. This is a direct computational differentiation from analogs with additional polar functional groups (e.g., amides, additional carboxylates) that would increase TPSA and reduce CNS exposure.

CNS Drug Discovery Blood-Brain Barrier Permeability Computational ADME

High-Impact Research and Procurement Applications for 8-Azaspiro[4.5]decane-2-carboxylic acid (CAS 1508135-36-1)


Conformationally Restricted α2δ Ligand Design

Researchers developing next-generation Gabapentinoid drugs for neuropathic pain or epilepsy can utilize 8-azaspiro[4.5]decane-2-carboxylic acid as a rigid core scaffold. Evidence from a closely related 2-aza-spiro analog demonstrates that spirocyclic constraint maintains potent binding (IC₅₀ = 120 nM) at the α2δ calcium channel subunit, comparable to Gabapentin (IC₅₀ = 140 nM), while offering opportunities for improved selectivity and pharmacokinetics . Procurement of this specific building block enables SAR studies around the 8-aza regioisomer, which presents a unique spatial orientation of the basic nitrogen for potential secondary interactions.

CNS-Penetrant Probe and Lead Optimization

Medicinal chemistry teams focused on CNS targets (e.g., GPCRs, ion channels, enzymes) can leverage the favorable CNS drug-like properties of 8-azaspiro[4.5]decane-2-carboxylic acid. Its calculated LogP of 1.24 and TPSA of 49.33 Ų position it within the optimal property space for blood-brain barrier penetration . The spirocyclic core provides a rigid, three-dimensional scaffold that can enhance binding affinity and selectivity while maintaining a favorable CNS MPO score. This building block is particularly suitable for fragment-based drug discovery or as a core for parallel library synthesis aimed at CNS indications.

Metabolically Stable Tool Compound Synthesis

For in vivo pharmacology studies requiring a metabolically stable carboxylic acid pharmacophore, 8-azaspiro[4.5]decane-2-carboxylic acid offers a scaffold with intrinsic resistance to biotransformation. Carbocyclic spiro carboxylic acids are known to resist metabolic alteration, ensuring that observed pharmacological activity is attributable to the parent compound rather than active metabolites . The 8-aza variant is expected to retain this favorable property while offering improved physicochemical characteristics. This makes it an excellent choice for generating clean tool compounds for target validation studies where metabolic confounding must be minimized.

Spirocyclic Amino Acid Building Block for Peptidomimetic and PROTAC Synthesis

8-Azaspiro[4.5]decane-2-carboxylic acid serves as a versatile, non-proteinogenic amino acid building block for the synthesis of peptidomimetics, constrained peptides, and bifunctional PROTAC degraders. The carboxylic acid and the secondary amine of the piperidine ring provide two orthogonal functional handles for conjugation to linkers or warheads. The rigid spirocyclic framework can impart favorable pharmacokinetic properties and enhanced target binding to the resulting conjugates. Procuring this specific building block (CAS 1508135-36-1) in high purity (≥98%) ensures reproducibility in multi-step synthetic sequences and final product quality for biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azaspiro[4.5]decane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.